1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. DMU-212 belongs to the benzoxazole urea class of compounds and has shown promising results in various scientific studies.
Mechanism of Action
1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This compound also induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea has several advantages for lab experiments, including its potent anticancer activity and low toxicity. However, this compound also has some limitations, including its poor solubility in water and the need for high doses to achieve therapeutic effects.
Future Directions
1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea has shown promising results in various scientific studies, and there are several future directions for its research. These include the development of more efficient synthesis methods, the evaluation of its efficacy in preclinical and clinical studies, and the investigation of its potential use in combination with other anticancer agents. Further studies are also needed to elucidate the molecular mechanisms underlying its anticancer activity and to identify potential biomarkers for patient selection.
Synthesis Methods
1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea can be synthesized using various methods, including the reaction of 2-chloroaniline with 5-amino-2-hydroxybenzoic acid, followed by the reaction with dimethylamine and phosgene. The yield of this compound can be improved by modifying the reaction conditions and using different catalysts.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In vitro and in vivo studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-22(2)10-15-12-9-11(7-8-16(12)24-21-15)19-17(23)20-14-6-4-3-5-13(14)18/h3-9H,10H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCGSRCDMORXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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